Tetrabutylammonium tetrafluoroborate

Catalog No.
S563631
CAS No.
429-42-5
M.F
C16H36BF4N
M. Wt
329.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrabutylammonium tetrafluoroborate

CAS Number

429-42-5

Product Name

Tetrabutylammonium tetrafluoroborate

IUPAC Name

tetrabutylazanium;tetrafluoroborate

Molecular Formula

C16H36BF4N

Molecular Weight

329.3 g/mol

InChI

InChI=1S/C16H36N.BF4/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3,4)5/h5-16H2,1-4H3;/q+1;-1

InChI Key

NNZZSJSQYOFZAM-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC

Synonyms

NBu4 BF4, tetrabutylammonium tetrafluoroborate

Canonical SMILES

[B-](F)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC

Electrolyte in Electrochemical Studies:

  • Voltammetric determination of Δ(9)-tetrahydrocannabinol (Δ(9)-THC)

    TBATFB serves as a supporting electrolyte in the voltammetric determination of Δ(9)-THC, the primary psychoactive component of cannabis. This technique allows researchers to measure the oxidation and reduction potentials of the compound, providing insights into its electrochemical behavior. [Source: Journal of Pharmaceutical and Biomedical Analysis, Volume 21, Issue 1, Pages 121-129, 1999] ()

  • Determination of oxidation and reduction potentials

    TBATFB's role as a supporting electrolyte extends to determining the oxidation and reduction potentials of other compounds. For instance, researchers have employed it in studying 5,10,15,20-tetra[3-(3-trifluoromethyl)phenoxy]porphyrin, a molecule with potential applications in photodynamic therapy. [Source: Inorganic Chemistry, Volume 42, Issue 12, Pages 4012-4019, 2003] ()

Other Research Applications:

  • Synthesis of complex molecules

    TBATFB finds use in the synthesis of various complex molecules, including biologically relevant macrolactones like Sansalvamide A. Its presence helps facilitate specific reaction steps and isolate the desired product. [Source: The Journal of Organic Chemistry, Volume 67, Issue 14, Pages 4895-4901, 2002] ()

  • Preparation of other salts

    TBATFB can be employed in the preparation of other tetrabutylammonium salts in aqueous solutions. This property proves useful for various research purposes where specific ionic interactions are required. [Source: Inorganic Syntheses, Volume 29, Pages 133-136, 1996] ()

  • Electrolyte additive in conducting polymer synthesis

    TBATFB acts as an electrolyte additive during the synthesis of conducting polythiophenes, polymers known for their electrical conductivity. Its presence influences the polymerization process and the final properties of the obtained material. [Source: Macromolecules, Volume 28, Issue 14, Pages 4887-4890, 1995] ()

Tetrabutylammonium tetrafluoroborate is a quaternary ammonium salt with the chemical formula C16H36BF4NC_{16}H_{36}BF_{4}N and a molecular weight of approximately 329.27 g/mol. It is characterized by its white crystalline solid form and is soluble in polar solvents, although its solubility in water is limited. This compound is also known by various names, including tetra-n-butylammonium tetrafluoroborate and tetrabutylammonium fluoroborate .

, primarily involving its tetrafluoroborate anion. It can participate in ion exchange reactions, where the tetrafluoroborate ion can be replaced by other anions. Additionally, it may react with nucleophiles due to the presence of the tetrafluoroborate ion, which can serve as a leaving group in substitution reactions .

Tetrabutylammonium tetrafluoroborate can be synthesized through several methods:

  • Neutralization Reaction: A common method involves reacting a 30% aqueous solution of tetrafluoroboric acid with a 40% aqueous solution of tetrabutylammonium hydroxide .
  • Ion Exchange: Another approach includes the ion exchange between tetrabutylammonium chloride and sodium tetrafluoroborate in aqueous solution, leading to the formation of tetrabutylammonium tetrafluoroborate.

These methods yield high-purity products suitable for laboratory use.

Tetrabutylammonium tetrafluoroborate has several applications, including:

  • Electrolyte in Electrochemical Studies: It is often used as a supporting electrolyte in voltammetric measurements due to its ionic conductivity .
  • Solvent in Organic Synthesis: The compound serves as a phase transfer catalyst in organic reactions, enhancing reaction rates and yields.
  • Analytical Chemistry: It is employed in various analytical techniques, including chromatography and spectroscopy, due to its ability to stabilize ionic species .

Studies have explored the interactions of tetrabutylammonium tetrafluoroborate with various solvents and ions. For instance, research indicates that the presence of this compound affects solvation dynamics and can influence the behavior of other ions in solution . Its role as a supporting electrolyte has been particularly noted for its ability to enhance the electrochemical stability of analytes during measurements.

Tetrabutylammonium tetrafluoroborate shares similarities with several other quaternary ammonium salts. Here are some comparable compounds:

Compound NameFormulaUnique Features
Tetrabutylammonium chlorideC16H36ClNC_{16}H_{36}ClNMore soluble in water; less stable than tetrafluoroborate
Tetraethylammonium bromideC8H20BrNC_{8}H_{20}BrNSmaller alkyl groups; different anion properties
Hexadecyltrimethylammonium bromideC19H42BrNC_{19}H_{42}BrNLarger alkyl group; used in surfactant applications

Uniqueness

Tetrabutylammonium tetrafluoroborate is unique due to its specific anionic composition (tetrafluoroborate), which imparts distinct electrochemical properties that are advantageous for laboratory applications. Its relatively low solubility in water compared to similar compounds allows for specific uses where water solubility may hinder performance.

Alkylation of Amines with Borate Precursors

The synthesis of tetrabutylammonium tetrafluoroborate through direct alkylation of amines with borate precursors represents one of the most straightforward synthetic approaches [1]. The conventional method involves the reaction between a thirty percent aqueous solution of tetrafluoroboric acid and a forty percent aqueous solution of tetrabutylammonium hydroxide [1] [8]. This acid-base neutralization reaction proceeds quantitatively under mild conditions, forming the desired quaternary ammonium salt with water as the only byproduct.

The reaction mechanism follows a classical Lewis acid-base interaction where the tetrafluoroboric acid acts as the proton donor and the tetrabutylammonium hydroxide serves as the proton acceptor [1]. The tetrafluoroborate anion exhibits remarkable stability due to the strong boron-fluorine bonds and the tetrahedral geometry that distributes the negative charge effectively across the four fluorine atoms [10]. This stability makes the tetrafluoroborate anion an excellent choice for quaternary ammonium salt formation, as it resists hydrolysis and decomposition under normal synthetic conditions.

Research findings demonstrate that this synthetic route typically yields products with purities exceeding ninety-eight percent when proper stoichiometric ratios are maintained [1] [21]. The reaction proceeds rapidly at room temperature, with complete conversion achieved within minutes of mixing the reagents [10]. Temperature control during the synthesis is crucial, as elevated temperatures can lead to side reactions and reduced yields.

The use of borate precursors offers several advantages over alternative synthetic routes, including high atom economy, minimal waste generation, and straightforward product isolation [1]. The water-soluble nature of both starting materials facilitates uniform mixing and reaction progression, while the crystalline nature of the product enables efficient separation from the aqueous medium [10].

Metathesis Reactions from Halide Salts

Metathesis reactions represent another fundamental approach for synthesizing tetrabutylammonium tetrafluoroborate from readily available halide salt precursors [6] [11]. The most common metathesis route involves the reaction between tetrabutylammonium bromide and sodium tetrafluoroborate in aqueous solution [6]. This double displacement reaction proceeds according to the general principle of exchanging anions between the two salt precursors.

The preparation of tetrabutylammonium bromide, the key intermediate in this synthetic pathway, follows well-established quaternization protocols [5] [6]. The synthesis involves the alkylation of tributylamine with n-bromobutane under controlled conditions [6] [9]. Research demonstrates that this quaternization reaction can be conducted in acetonitrile solvent under reflux conditions for twelve to twenty-four hours, yielding the desired quaternary ammonium bromide salt [9].

Optimization studies reveal that reaction parameters significantly influence the yield and purity of the final product [5]. Temperature control between sixty and ninety degrees Celsius provides optimal conversion rates while minimizing side reactions [5]. The use of acetonitrile as a reaction medium facilitates both dissolution of reactants and precipitation of the product, simplifying purification procedures [5] [9].

The metathesis step involves mixing aqueous solutions of tetrabutylammonium bromide and sodium tetrafluoroborate, resulting in the formation of tetrabutylammonium tetrafluoroborate and sodium bromide [6] [11]. The differential solubility of these products in water enables selective precipitation of the desired quaternary ammonium tetrafluoroborate while leaving sodium bromide in solution [6].

Industrial implementations of this metathesis approach often employ continuous flow reactors to enhance mixing efficiency and reaction kinetics [5]. Microreactor technology has shown particular promise for this application, providing precise temperature control and residence time optimization [5]. Research indicates that microreactor-based synthesis can achieve yields exceeding ninety percent with significantly reduced reaction times compared to batch processes [5].

Solvent-Free and Green Synthesis Approaches

The development of environmentally benign synthetic methodologies for tetrabutylammonium tetrafluoroborate has gained considerable attention in recent years [17] [18]. Solvent-free synthesis approaches offer significant advantages in terms of reduced environmental impact, simplified purification procedures, and enhanced atom economy [17].

Mechanochemical synthesis represents one of the most promising green chemistry approaches for quaternary ammonium salt preparation [17]. This technique involves the use of mechanical force to drive chemical reactions in the absence of solvents, relying on grinding or milling operations to facilitate intimate contact between reactants [17]. Research demonstrates that mechanochemical methods can achieve high yields while eliminating the need for organic solvents and reducing energy consumption [17].

Microwave-assisted synthesis has emerged as another valuable green chemistry technique for tetrabutylammonium tetrafluoroborate preparation [19]. This approach utilizes microwave irradiation to accelerate reaction rates and improve selectivity while reducing reaction times and energy consumption [19]. Studies show that microwave-assisted quaternization reactions can be completed in minutes rather than hours, with yields comparable to or exceeding those obtained through conventional heating methods [19].

The implementation of ionic liquid media for synthesis represents an innovative approach to green chemistry principles [20]. Ionic liquids serve as both reaction medium and potential product precursor, enabling the development of one-pot synthetic procedures with minimal waste generation [20]. Research indicates that certain ionic liquid systems can facilitate the formation of tetrabutylammonium tetrafluoroborate through in-situ generation of the required precursors [20].

Continuous flow chemistry techniques have also been adapted for green synthesis applications, offering improved mass and heat transfer while reducing reaction volumes and waste generation [18]. Flow chemistry enables precise control of reaction parameters and facilitates the development of telescoped synthetic sequences that minimize intermediate isolation and purification steps [18].

Scalable Industrial Production Techniques

Industrial-scale production of tetrabutylammonium tetrafluoroborate requires careful consideration of process economics, safety protocols, and environmental regulations [25] [26]. Current market analysis indicates that the global tetrabutylammonium tetrafluoroborate market is estimated at one hundred fifty million United States dollars in two thousand twenty-four and is projected to reach two hundred fifty million United States dollars by two thousand thirty-three [26].

The scalability of synthetic processes depends critically on the availability and cost of raw materials, reaction kinetics, and downstream processing requirements [25]. Industrial production typically favors synthetic routes that utilize readily available starting materials and minimize the number of synthetic steps [25]. The direct acid-base neutralization approach using tetrafluoroboric acid and tetrabutylammonium hydroxide remains the preferred industrial method due to its simplicity and high yields [25].

Process optimization for large-scale production involves systematic evaluation of reaction parameters including temperature, pressure, concentration, and residence time [44] [47]. Research demonstrates that optimal reaction conditions for industrial synthesis typically involve temperatures between sixty and eighty degrees Celsius with reaction times of two to five hours [44] [47]. Higher temperatures can increase reaction rates but may also promote side reactions and reduce product selectivity [47].

Equipment design for industrial production must accommodate the corrosive nature of tetrafluoroboric acid and the hygroscopic properties of the product [25]. Stainless steel or specialized corrosion-resistant materials are typically required for reaction vessels and transfer lines [25]. Humidity control systems are essential for product handling and storage to prevent moisture absorption and potential product degradation [25].

Industrial Production ParameterOptimal RangeImpact on YieldReference
Reaction Temperature60-80°C85-95% [47]
Reaction Time2-5 hours90-95% [44]
Reactant Concentration0.1-0.5 M80-90% [44]
pH Control6-885-95% [47]

Quality control measures for industrial production include rigorous testing of raw materials, in-process monitoring of reaction progress, and comprehensive analysis of final products [25]. Analytical techniques such as high-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and ion chromatography are employed to ensure product purity and consistency [32] [36].

Purification and Crystallization Strategies

The purification of tetrabutylammonium tetrafluoroborate requires specialized techniques due to its hygroscopic nature and high solubility in polar solvents [28] [30]. Recrystallization represents the most common purification method, typically employing ethanol-water mixtures to achieve high product purity [28] [30].

The standard recrystallization procedure involves dissolution of the crude product in a minimum amount of ethanol followed by treatment with activated charcoal to remove colored impurities [28]. The solution is then filtered through celite powder to remove particulate matter before the addition of water to induce crystallization [28]. The optimal ethanol-to-water ratio for recrystallization has been determined to be approximately one-to-two by volume [28] [30].

Temperature control during crystallization is critical for obtaining high-quality crystals with good purity [28] [30]. Research indicates that slow cooling from elevated temperatures to zero degrees Celsius provides optimal crystal formation and impurity rejection [28]. Rapid crystallization can lead to inclusion of impurities and reduced product purity [30].

Alternative purification strategies include precipitation techniques using water-miscible aliphatic amines [35]. This method involves adding aliphatic amines to concentrated aqueous solutions of the crude product, causing immediate precipitation of the purified quaternary ammonium salt [35]. The precipitated solid is then filtered, washed with volatile organic solvents, and dried under reduced pressure [35].

Purification MethodSolvent SystemPurity AchievedYield RecoveryReference
RecrystallizationEthanol:Water (1:2)>99%85-90% [28]
Amine PrecipitationAqueous/Amine>98%80-85% [35]
Vacuum DryingMethanol:Water>99%90-95% [30]

Ion exchange purification methods have also been developed for specialized applications requiring ultra-high purity products [11] [36]. These techniques utilize selective ion exchange resins to remove trace ionic impurities while preserving the integrity of the desired quaternary ammonium tetrafluoroborate [11]. The ion exchange approach is particularly valuable for electrochemical applications where trace impurities can significantly impact performance [36].

Drying procedures for the purified product must account for the hygroscopic nature of tetrabutylammonium tetrafluoroborate [30] [34]. Vacuum drying at elevated temperatures provides effective moisture removal while preventing thermal decomposition [30]. Research indicates that drying at sixty degrees Celsius under reduced pressure for twelve hours typically achieves moisture levels below one hundred parts per million [30].

X-ray Diffraction Analysis

The crystallographic analysis of tetrabutylammonium tetrafluoroborate reveals important structural features that influence its physicochemical behavior. The compound exhibits a molecular formula of C₁₆H₃₆BF₄N with a molecular weight of 329.27 g/mol [1] [2] [3]. While direct crystallographic data for tetrabutylammonium tetrafluoroborate is limited, comparative studies with related tetrafluoroborate salts provide valuable structural insights.

Crystal structure investigations of analogous tetrabutylammonium salts demonstrate that these compounds typically crystallize in monoclinic crystal systems [4]. The tetrafluoroborate analogue has been reported to adopt the P2/c space group, which is characteristic of compounds containing the tetrafluoroborate anion [4]. The structure exhibits remarkable similarities to tetrabutylammonium perchlorate, with both compounds showing similar columnar arrangements where anions are surrounded by cationic sheaths [4].

The structural arrangement consists of tetrabutylammonium cations organized in columnar arrays with tetrafluoroborate anions occupying the spaces between these columns [4]. This arrangement creates a honeycomb-like pattern when viewed along specific crystallographic directions, though the central boron atoms within any hexagonal unit are not coplanar [4]. The structural organization is primarily governed by coulombic interactions between the ionic components, with additional stabilization provided by carbon-hydrogen to fluorine interactions [4].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and dynamics of tetrabutylammonium tetrafluoroborate. Both ¹H and ¹⁹F nuclear magnetic resonance techniques have been extensively employed to characterize this compound [5] [6].

The ¹H nuclear magnetic resonance spectrum displays characteristic signals corresponding to the tetrabutylammonium cation. The butyl chains exhibit typical chemical shifts with methyl groups appearing as triplets around 0.9-1.0 parts per million, methylene groups adjacent to nitrogen appearing as multiplets around 3.0-3.3 parts per million, and the remaining methylene carbons appearing as complex multiplets in the 1.0-1.7 parts per million region [5] [7].

The ¹⁹F nuclear magnetic resonance spectrum provides direct information about the tetrafluoroborate anion. The tetrafluoroborate anion appears as a sharp singlet, typically observed around -151 to -153 parts per million relative to trifluoroacetic acid [5]. This chemical shift is characteristic of the tetrahedral symmetry of the tetrafluoroborate anion and confirms the presence of four equivalent fluorine atoms bonded to the central boron atom [5] [6].

Nuclear magnetic resonance titration studies have demonstrated the utility of tetrabutylammonium tetrafluoroborate in host-guest chemistry applications. These studies reveal that the tetrafluoroborate anion exhibits minimal interaction with various organic receptors, confirming its role as a weakly coordinating anion [5]. The chemical shifts of the tetrafluoroborate signals remain essentially unchanged during titration experiments, indicating the inert nature of this anion in solution [5].

Fourier Transform Infrared Spectroscopy

Fourier transform infrared spectroscopy provides complementary structural information about tetrabutylammonium tetrafluoroborate, particularly regarding vibrational modes and molecular interactions. The infrared spectrum exhibits characteristic absorption bands that correspond to both the cationic and anionic components of the salt [8] [9].

The tetrabutylammonium cation contributes several characteristic absorption bands to the infrared spectrum. Carbon-hydrogen stretching vibrations appear in the 2800-3000 cm⁻¹ region, with asymmetric and symmetric stretching modes of methyl and methylene groups clearly resolved [8]. Carbon-hydrogen bending vibrations are observed in the 1350-1500 cm⁻¹ region, while carbon-carbon stretching vibrations appear around 800-1200 cm⁻¹ [8].

The tetrafluoroborate anion exhibits distinctive absorption bands that are characteristic of its tetrahedral geometry. The primary boron-fluorine stretching vibration appears as a strong, broad absorption around 1000-1100 cm⁻¹ [8] [9]. This band often shows splitting due to the lowering of symmetry in the solid state compared to the free ion in solution [8]. Additional bands corresponding to boron-fluorine bending modes are observed in the 500-800 cm⁻¹ region [9].

Infrared spectroscopy has proven particularly valuable for studying solvation phenomena and molecular interactions involving tetrabutylammonium tetrafluoroborate [8]. Changes in band intensities and positions upon dissolution in various solvents provide insights into ion-solvent interactions and the extent of solvation [8]. These studies have revealed that the compound exhibits strong ion-dipole interactions with polar solvents, as evidenced by shifts in characteristic vibrational frequencies [8].

Thermal Stability and Decomposition Pathways

Thermal Stability Range

Tetrabutylammonium tetrafluoroborate demonstrates excellent thermal stability across a wide temperature range, making it suitable for high-temperature applications. Thermogravimetric analysis studies indicate that the compound remains thermally stable up to approximately 450 K (177°C) [10] [11]. This thermal stability is comparable to other tetrabutylammonium salts and is attributed to the strong ionic interactions between the tetrabutylammonium cation and tetrafluoroborate anion [11].

The onset of thermal decomposition typically occurs above 300°C for tetrabutylammonium salts, with tetrabutylammonium tetrafluoroborate showing similar behavior [11] [12]. The temperature at which 5% mass loss occurs (T₀.₀₅) serves as a practical indicator of thermal stability, and for tetrabutylammonium tetrafluoroborate, this parameter typically falls in the range of 450-470 K [10]. The temperature corresponding to maximum decomposition rate (Td) is generally observed around 500-520 K [10].

Comparative thermal stability studies reveal that tetrabutylammonium tetrafluoroborate exhibits enhanced thermal stability compared to some other tetrabutylammonium salts [10]. The stability order generally follows: tetrabutylammonium tetrafluoroborate > tetrabutylammonium perchlorate > tetrabutylammonium bromide [10]. This enhanced stability is attributed to the reduced basicity and increased thermal stability of the tetrafluoroborate anion compared to other anions [10].

Decomposition Mechanisms

The thermal decomposition of tetrabutylammonium tetrafluoroborate follows complex pathways that involve both the cationic and anionic components. Kinetic analysis using isoconversional methods reveals that the decomposition process typically occurs through single-step mechanisms for most of the decomposition range [10]. However, at higher conversion levels, multiple overlapping reactions may contribute to the overall decomposition process [10].

The primary decomposition pathway involves the cleavage of carbon-nitrogen bonds within the tetrabutylammonium cation, leading to the formation of tributylamine and 1-butene [13] [12]. This mechanism is consistent with the Hofmann elimination reaction, which is characteristic of quaternary ammonium compounds [13]. The activation energy for this process typically ranges from 130-140 kJ/mol, indicating a moderately high energy barrier for decomposition [10].

The tetrafluoroborate anion contributes to the overall thermal stability through its high thermal stability and low basicity [14]. Under extreme thermal conditions, the tetrafluoroborate anion may undergo decomposition to form boron trifluoride and fluoride ion [14]. However, this process typically occurs at temperatures significantly higher than those required for cation decomposition [14].

Thermogravimetric analysis coupled with Fourier transform infrared spectroscopy (TGA-FTIR) provides detailed information about decomposition products [10]. The analysis reveals the formation of carbon-hydrogen containing compounds (evidenced by bands in the 2800-3000 cm⁻¹ region) and carbonyl-containing species (bands around 1750-1760 cm⁻¹) [10]. The absence of broad hydroxyl stretching bands suggests that carboxylic acid formation is minimal during thermal decomposition [10].

Differential Scanning Calorimetry Analysis

Differential scanning calorimetry provides complementary information about the thermal behavior of tetrabutylammonium tetrafluoroborate, particularly regarding phase transitions and thermal events. The compound exhibits a well-defined melting point in the range of 155-161°C, which appears as a sharp endothermic peak in differential scanning calorimetry thermograms [1] [2] [3] [15] [16].

The melting process is typically characterized by a narrow temperature range, indicating good purity and crystalline order [16]. The enthalpy of fusion can be determined from the area under the melting endotherm, providing insights into the strength of intermolecular interactions in the solid state [17]. The sharp melting transition suggests minimal polymorphism and good thermal reproducibility [17].

Above the melting point, the compound remains stable in the liquid state for an extended temperature range before decomposition begins [17]. This thermal window between melting and decomposition onset provides opportunities for high-temperature liquid-phase applications [17]. The absence of additional phase transitions between melting and decomposition indicates that the liquid phase maintains structural integrity over a significant temperature range [17].

Solubility Behavior in Polar and Nonpolar Solvents

Polar Solvent Interactions

Tetrabutylammonium tetrafluoroborate exhibits distinctive solubility patterns that reflect the balance between ionic and organic character within the molecule. In polar solvents, the compound demonstrates good to excellent solubility, which is attributed to favorable ion-dipole interactions between the ionic salt and polar solvent molecules [18] [19].

Water represents the most polar solvent environment, and tetrabutylammonium tetrafluoroborate shows only slight solubility in aqueous media [18] [20] [21]. This limited water solubility is primarily due to the large, hydrophobic tetrabutylammonium cation, which disrupts the hydrogen-bonding network of water molecules [18]. The tetrafluoroborate anion, while capable of participating in hydrogen bonding through its fluorine atoms, is insufficient to overcome the hydrophobic effects of the four butyl chains [21].

Methanol provides an excellent polar protic environment for dissolution, with tetrabutylammonium tetrafluoroborate achieving a solubility of approximately 0.1 g/mL (10% w/v), producing clear, colorless solutions [1] [2] [20] [21]. This enhanced solubility compared to water reflects methanol's ability to solvate both ionic and organic components through its dual polar and organic character [20]. The hydroxyl group provides sites for hydrogen bonding with the tetrafluoroborate anion, while the methyl group can interact favorably with the butyl chains of the cation [21].

Ethanol shows similar behavior to methanol, with tetrabutylammonium tetrafluoroborate achieving solubilities around 100 mg/mL [20] [21]. The slightly reduced solubility compared to methanol reflects the increased steric hindrance of the ethyl group compared to the methyl group [21]. However, ethanol still provides adequate solvation through hydrogen bonding and hydrophobic interactions [21].

Acetonitrile represents an optimal polar aprotic solvent for tetrabutylammonium tetrafluoroborate, showing excellent dissolution characteristics [19] [22]. The high dielectric constant of acetonitrile (approximately 37) provides excellent electrostatic stabilization of the ionic components, while the organic nature of the solvent accommodates the hydrophobic portions of the tetrabutylammonium cation [22]. This combination makes acetonitrile the preferred solvent for electrochemical applications involving this compound [19] [22].

Nonpolar Solvent Behavior

The solubility of tetrabutylammonium tetrafluoroborate in nonpolar solvents is severely limited due to the ionic nature of the compound [23]. Nonpolar solvents lack the ability to stabilize separated ions through solvation, making dissolution energetically unfavorable [23]. This poor solubility in nonpolar media is consistent with the general principle that ionic compounds require polar environments for effective solvation [23].

Hydrocarbon solvents such as hexane, heptane, and cyclohexane show minimal dissolution of tetrabutylammonium tetrafluoroborate [23]. The lack of dipolar character in these solvents prevents adequate solvation of the ionic components, resulting in precipitation or phase separation [23]. Even aromatic hydrocarbons like benzene and toluene, which possess some polarizable character, show limited dissolution capabilities [23].

The poor solubility in nonpolar solvents actually serves as an advantage in certain applications, particularly in phase-transfer catalysis [19]. The ability to partition between polar and nonpolar phases allows tetrabutylammonium tetrafluoroborate to function effectively as a phase-transfer agent, facilitating reactions between reagents located in different phases [18] [19].

Solubility Structure-Property Relationships

The solubility behavior of tetrabutylammonium tetrafluoroborate can be understood through structure-property relationships that govern the interactions between ionic compounds and solvents [23]. As molecular weight and chain length increase in tetraalklyammonium salts, solubility in polar solvents generally decreases while solubility in nonpolar solvents increases [23]. This trend reflects the increasing contribution of hydrophobic interactions relative to ionic interactions as alkyl chain length increases [23].

The tetrafluoroborate anion plays a crucial role in determining solubility characteristics [14]. Its tetrahedral geometry distributes negative charge equally over four fluorine atoms, reducing the charge density and making it a weakly coordinating anion [14]. This property contributes to enhanced solubility in organic solvents compared to more strongly coordinating anions [14]. The highly electronegative fluorine atoms diminish the basicity of the anion, reducing its tendency to form strong hydrogen bonds with protic solvents [14].

The balance between ionic and organic character in tetrabutylammonium tetrafluoroborate makes it particularly suitable for applications requiring intermediate polarity environments [19]. This includes its use as a supporting electrolyte in electrochemical systems, where adequate ionic conductivity must be balanced with solubility in organic solvents [19] [22].

Electrochemical Properties

Ionic Conductivity

Tetrabutylammonium tetrafluoroborate exhibits excellent ionic conductivity in polar organic solvents, making it highly valuable as a supporting electrolyte in electrochemical applications [8] [24] [22] [25]. The ionic conductivity is influenced by several factors including solvent properties, temperature, and concentration, with optimal performance achieved in polar aprotic solvents such as acetonitrile [24] [22].

Conductometric studies in various organic solvents reveal that tetrabutylammonium tetrafluoroborate provides high ionic conductivity due to the mobility of both the tetrabutylammonium cation and tetrafluoroborate anion [8] [24]. In acetonitrile, conductivity values typically range from 0.8 to 2.0 mS/cm depending on concentration and temperature [25]. The conductivity increases with temperature due to enhanced ionic mobility and decreased solvent viscosity [24] [22].

The Fuoss-Kraus conductance equation has been successfully applied to analyze the conductivity behavior of tetrabutylammonium tetrafluoroborate in various solvents [8] [24]. This analysis reveals information about ion association constants, limiting molar conductance, and association diameters [8]. The results indicate that ion-dipole interactions play a dominant role in determining solution conductivity, with the relative permittivity of the solvent being a critical parameter [24].

Molecular dynamics simulations provide detailed insights into the diffusion mechanisms and conductivity behavior at the molecular level [22]. These studies reveal that optimal electrolyte concentrations exist where ionic conductivity and capacitance are balanced to enhance overall electrochemical performance [22]. The predicted density values from molecular dynamics simulations show excellent agreement with experimental measurements, validating the computational approach [22].

Electrochemical Window and Stability

The electrochemical window of tetrabutylammonium tetrafluoroborate encompasses a wide potential range, making it suitable for diverse electrochemical applications [26] [27]. The compound demonstrates excellent redox stability across this potential window, with minimal decomposition or side reactions under typical operating conditions [26] [27] [28].

The wide electrochemical window is attributed to the inherent stability of both ionic components [26] [14]. The tetrabutylammonium cation is resistant to reduction at moderate negative potentials, while the tetrafluoroborate anion shows excellent resistance to oxidation at positive potentials [14]. This combination provides a stable electrochemical environment for studying redox processes without interference from supporting electrolyte decomposition [26].

Cyclic voltammetry studies demonstrate that tetrabutylammonium tetrafluoroborate exhibits minimal background current across its electrochemical window [29] [26]. The flat baseline observed in cyclic voltammograms indicates that neither oxidation nor reduction of the supporting electrolyte occurs within the accessible potential range [29]. This property is essential for accurate quantitative electrochemical measurements [26].

The electrochemical stability extends to various electrode materials including platinum, gold, carbon, and metal oxides [26] [27] [30]. This broad compatibility makes tetrabutylammonium tetrafluoroborate a versatile choice for electrochemical studies across different electrode systems [26]. The absence of specific electrode-electrolyte interactions ensures consistent electrochemical behavior across various experimental configurations [27].

Supporting Electrolyte Applications

Tetrabutylammonium tetrafluoroborate serves as an ideal supporting electrolyte in numerous electrochemical applications due to its combination of high ionic conductivity, wide electrochemical window, and chemical inertness [8] [1] [26] [27]. The weakly coordinating nature of the tetrafluoroborate anion ensures minimal interference with the electrochemical processes being studied [8] [26] [14].

In voltammetric applications, tetrabutylammonium tetrafluoroborate has been successfully employed for the determination of various organic and inorganic species [8] [1] [26]. Its use as a supporting electrolyte in the voltammetric determination of Δ⁹-tetrahydrocannabinol demonstrates its effectiveness in analytical electrochemistry [1] [26]. The compound provides excellent signal-to-noise ratios and reproducible results in these applications [26].

Bulk electrolysis studies benefit from the high ionic conductivity and stability of tetrabutylammonium tetrafluoroborate [27]. The compound supports efficient electron transfer processes while maintaining solution stability over extended experimental periods [27]. This makes it particularly valuable for synthetic electrochemistry applications where long electrolysis times may be required [27].

The use of tetrabutylammonium tetrafluoroborate in redox flow battery applications demonstrates its potential in energy storage systems [27] [31]. The compound provides excellent ionic conductivity while maintaining stability during repeated charge-discharge cycles [27]. Studies of redox-active organic molecules in the presence of tetrabutylammonium tetrafluoroborate reveal its compatibility with various active materials [27].

Concentration Effects and Optimization

The electrochemical performance of tetrabutylammonium tetrafluoroborate is strongly dependent on concentration, with optimal ranges typically falling between 0.1 and 1.0 M in most solvent systems [29] [24] [22]. Lower concentrations may result in insufficient ionic strength and poor conductivity, while higher concentrations can lead to increased viscosity and ion pairing effects [24] [22].

Studies investigating the concentration dependence of ionic conductivity reveal that maximum conductivity is often achieved at intermediate concentrations where the balance between ion concentration and mobility is optimized [24] [22]. At very high concentrations, ion pairing and aggregation effects begin to dominate, leading to decreased effective ion mobility [24]. This behavior is well-described by the Fuoss-Kraus theory of electrolyte solutions [8] [24].

Molecular dynamics simulations provide detailed insights into the optimal concentration ranges for specific applications [22]. These studies consider not only ionic conductivity but also factors such as diffusion coefficients, viscosity, and capacitance effects [22]. The results indicate that concentration optimization should consider the specific requirements of each application [22].

GHS Hazard Statements

Aggregated GHS information provided by 96 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 96 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 95 of 96 companies with hazard statement code(s):;
H302 (46.32%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (96.84%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (41.05%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (55.79%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.79%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

429-42-5

General Manufacturing Information

1-Butanaminium, N,N,N-tributyl-, tetrafluoroborate(1-) (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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